Sodium Channel Blocker Potency: N-(2,6-Dimethylphenyl)-2-pyrrolidinecarboxamide vs. Tocainide
The pyrrolidine-2-carboxamide derivative N-(2,6-dimethylphenyl)-2-pyrrolidinecarboxamide (1a) exhibits significantly enhanced potency and use-dependent sodium channel blockade compared to the clinically established antiarrhythmic and antimyotonic agent tocainide, which contains a structurally analogous aminoamide scaffold but lacks the pyrrolidine ring constraint [1]. In voltage-clamp recordings on skeletal muscle sodium channels, the (R)-enantiomer of 1a was 5-fold more potent than (R)-tocainide in producing tonic block (reduction of peak sodium current under resting conditions) and 21-fold more potent under high-frequency stimulation (phasic block) [1].
| Evidence Dimension | Tonic block potency (resting conditions) and phasic block potency (high-frequency stimulation) |
|---|---|
| Target Compound Data | Tonic block: 5-fold more potent than comparator; Phasic block: 21-fold more potent than comparator |
| Comparator Or Baseline | (R)-tocainide (baseline potency = 1×) |
| Quantified Difference | 5× (tonic); 21× (phasic) |
| Conditions | Voltage-clamp recordings on skeletal muscle sodium channels; pure enantiomers evaluated in vitro |
Why This Matters
This quantitative differentiation demonstrates that the pyrrolidine-2-carboxamide scaffold confers substantially improved ion channel modulation relative to an open-chain aminoamide alternative, directly informing compound selection for antimyotonic or sodium channel-targeted drug discovery programs.
- [1] Franchini C, Corbo F, Lentini G, et al. Synthesis of new 2,6-prolylxylidide analogues of tocainide as stereoselective blockers of voltage-gated Na+ channels with increased potency and improved use-dependent activity. 2000. View Source
